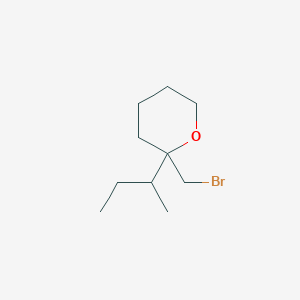

2-(Bromomethyl)-2-(butan-2-yl)oxane

Description

Contextualization within Contemporary Organohalogen Chemistry

Organohalogen compounds, a class of molecules characterized by the presence of at least one carbon-halogen bond, are ubiquitous in both nature and chemical science. Historically, they have been recognized for their diverse applications, ranging from simple solvents to complex, biologically active molecules. In contemporary chemistry, the focus has shifted towards the development of highly functionalized organohalogens that can serve as versatile intermediates in synthesis. The introduction of a halogen atom, such as bromine, into an organic molecule imparts unique reactivity, making the carbon-halogen bond a key site for further chemical transformations, including nucleophilic substitutions and coupling reactions. The strategic placement of a bromine atom, as seen in 2-(Bromomethyl)-2-(butan-2-yl)oxane, provides a reactive handle for synthetic chemists to build more complex molecular architectures.

Significance of Oxane Derivatives in Chemical Research

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, is a privileged structure in chemical and pharmaceutical research. contaminantdb.cadocbrown.infoshachemlin.com This motif is present in numerous natural products and synthetic compounds with significant biological activity. The inclusion of an oxane ring can favorably influence a molecule's physicochemical properties. For instance, it can enhance aqueous solubility and metabolic stability, properties that are highly desirable in the development of therapeutic agents. evitachem.com The oxane structure can act as a bioisostere for other chemical groups, helping to optimize a compound's fit within a biological target while maintaining or improving its pharmacological profile. evitachem.com

Rationale for Comprehensive Investigation of this compound

The compound this compound is a noteworthy subject for investigation due to its unique combination of structural features. It merges the reactive potential of an alkyl bromide with the stabilizing and solubilizing properties of a substituted oxane ring. The bromomethyl group serves as a potent electrophilic site, making it an excellent leaving group for nucleophilic substitution reactions. Simultaneously, the quaternary carbon at the 2-position, substituted with both a butan-2-yl group and the bromomethyl group, creates a specific steric environment that can influence the stereochemical outcome of its reactions. This makes the compound a potentially valuable building block for synthesizing complex target molecules with high degrees of specificity in fields like medicinal chemistry and materials science.

Overview of Research Objectives and Methodological Framework

A comprehensive investigation of a novel compound like this compound has several key objectives. The primary goal is to establish its precise chemical identity and structure through a combination of analytical techniques. This involves determining its fundamental physicochemical properties and conducting detailed spectroscopic analysis. The methodological framework for such an investigation typically includes:

Synthesis and Purification: Preparation of the compound, potentially through the bromination of its corresponding alcohol precursor, 2-(hydroxymethyl)-2-(butan-2-yl)oxane.

Physicochemical Characterization: Measurement of properties such as molecular weight.

Spectroscopic Analysis: Utilization of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the connectivity of atoms and Mass Spectrometry (MS) to confirm the molecular weight and elemental composition.

Crystallographic Analysis: If suitable crystals can be obtained, X-ray crystallography provides definitive proof of the three-dimensional structure.

The following sections detail the known and predicted data for this compound based on this framework.

Physicochemical Properties of this compound

| Property | Value/Description | Source |

| CAS Number | 1934437-77-0 | |

| Molecular Formula | C₁₀H₁₉BrO | |

| Molecular Weight | 235.16 g/mol | |

| Exact Mass | 234.06193 Da | |

| Density | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available |

Spectroscopic Data

Note: Experimental spectroscopic data for this specific compound are not widely available in the public domain. The following descriptions are based on theoretical analysis of the expected spectral features derived from its known structure and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show several distinct signals corresponding to the different hydrogen environments in the molecule.

Oxane Ring Protons: The protons on the oxane ring (at positions 3, 4, 5, and 6) would likely appear as complex multiplets in the range of 1.5-4.0 ppm.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to produce a singlet at approximately 3.4-3.6 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom.

Butan-2-yl Protons: This group would give rise to several signals: a multiplet for the single methine proton (-CH), multiplets for the two methylene (B1212753) protons (-CH₂-), and two distinct signals (a triplet and a doublet) for the two methyl groups (-CH₃), reflecting their different chemical environments.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display ten unique signals, one for each carbon atom in the asymmetric molecule.

Oxane Ring Carbons: The five carbons of the oxane ring would resonate at different chemical shifts. The carbon bonded to oxygen (C6) would be the most deshielded, appearing around 60-70 ppm. The quaternary carbon (C2), also bonded to oxygen, would appear in a similar or slightly more downfield region.

Bromomethyl Carbon (-CH₂Br): This carbon is expected to have a chemical shift in the range of 30-40 ppm.

Butan-2-yl Carbons: The four distinct carbons of the butan-2-yl group would show signals in the aliphatic region (approx. 10-40 ppm).

Mass Spectrometry (MS)

The mass spectrum would provide crucial information for confirming the molecular weight and elemental composition.

Molecular Ion Peak: A characteristic feature would be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 234 and 236, respectively. This isotopic pattern is the definitive signature of a molecule containing one bromine atom.

Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom (Br•) or the bromomethyl radical (•CH₂Br), leading to significant fragment ions. Cleavage of the butan-2-yl group is also an expected fragmentation pattern.

Crystallographic Data

| Parameter | Value/Description |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Calculated Density | Data not available |

| Data Collection Temperature | Data not available |

Structure

3D Structure

Properties

Molecular Formula |

C10H19BrO |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

2-(bromomethyl)-2-butan-2-yloxane |

InChI |

InChI=1S/C10H19BrO/c1-3-9(2)10(8-11)6-4-5-7-12-10/h9H,3-8H2,1-2H3 |

InChI Key |

BYBCDFLUCINTBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1(CCCCO1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl 2 Butan 2 Yl Oxane

Retrosynthetic Analysis and Strategic Disconnections for 2-(Bromomethyl)-2-(butan-2-yl)oxane

A retrosynthetic analysis of this compound (1) reveals several possible disconnections. The primary C-Br bond is the most evident disconnection, leading back to the corresponding alcohol, 2-(hydroxymethyl)-2-(butan-2-yl)oxane (2). This transformation is a standard functional group interconversion.

The key challenge lies in the formation of the 2,2-disubstituted oxane ring. A logical disconnection of the ether linkage points to an intramolecular Williamson ether synthesis as a plausible cyclization strategy. This approach involves disconnecting the C-O bond, leading to a haloalcohol precursor (3). The disconnection suggests a 6-endo-tet cyclization, which is generally favored.

Further retrosynthetic analysis of the haloalcohol (3) involves breaking the C-C bond formed to construct the quaternary center. This leads to simpler, achiral starting materials. A plausible disconnection points to a Grignard reaction between a ketone and an organometallic reagent, which would assemble the carbon skeleton of the precursor.

Design and Preparation of Key Precursors for this compound

The successful synthesis of this compound hinges on the efficient preparation of key precursors.

Synthesis of Butan-2-yl-Substituted Intermediates

The butan-2-yl group can be introduced via a Grignard reagent, namely sec-butylmagnesium bromide. This reagent is commercially available or can be readily prepared from 2-bromobutane (B33332) and magnesium metal. The alternative key precursor is a ketone that will react with the Grignard reagent to form the desired carbon skeleton. A suitable starting material would be a protected hydroxy-ketone.

Precursors for Oxane Ring Formation

The direct precursor to the oxane ring is a 1,5-diol, which can be selectively halogenated and then cyclized. The synthesis of the key 1,5-diol intermediate, 2-(butan-2-yl)hexane-1,6-diol, can be envisioned starting from commercially available materials. One potential route involves the reaction of sec-butylmagnesium bromide with a suitable lactone, such as δ-valerolactone, followed by reduction.

Alternatively, a more controlled approach would involve the synthesis of a β-hydroxy ketone, which can then be reduced to the 1,5-diol.

Direct Synthesis Routes to this compound

The final steps of the synthesis involve the formation of the oxane ring and the introduction of the bromo-functionalization.

Cyclization Strategies for Oxane Ring Assembly

The formation of the 2,2-disubstituted tetrahydropyran (B127337) ring is the critical step in the synthesis.

An intramolecular Williamson ether synthesis is a robust method for forming cyclic ethers. masterorganicchemistry.comwikipedia.org This approach requires the selective monobromination of the primary hydroxyl group of the precursor 1,5-diol, 2-(butan-2-yl)hexane-1,6-diol. The resulting bromo-alcohol, upon treatment with a base such as sodium hydride, undergoes intramolecular cyclization to yield 2-(hydroxymethyl)-2-(butan-2-yl)oxane.

The final step is the conversion of the primary alcohol to the corresponding bromide. This can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (Appel reaction).

A proposed synthetic sequence is detailed in the table below:

| Step | Reactants | Reagents | Product |

| 1 | δ-Valerolactone | sec-Butylmagnesium bromide, then workup | 6-hydroxy-2-(butan-2-yl)hexan-2-one |

| 2 | 6-hydroxy-2-(butan-2-yl)hexan-2-one | Sodium borohydride (B1222165) (NaBH₄) | 2-(butan-2-yl)hexane-1,6-diol |

| 3 | 2-(butan-2-yl)hexane-1,6-diol | Triphenylphosphine, N-bromosuccinimide | 6-bromo-5-(butan-2-yl)hexan-1-ol |

| 4 | 6-bromo-5-(butan-2-yl)hexan-1-ol | Sodium hydride (NaH) | 2-(hydroxymethyl)-2-(butan-2-yl)oxane |

| 5 | 2-(hydroxymethyl)-2-(butan-2-yl)oxane | Phosphorus tribromide (PBr₃) | This compound |

This synthetic route provides a logical and feasible pathway to access this compound, leveraging well-established synthetic transformations for the construction of the key structural features of the target molecule.

Other Ring-Forming Reactions

Beyond the direct alkylation of a pre-formed oxane, several other ring-forming reactions, or cyclizations, can be envisioned for the synthesis of the 2,2-disubstituted tetrahydropyran core of this compound. wikipedia.org These methods often involve the cyclization of a linear precursor containing the necessary carbon and oxygen atoms.

One such approach is the intramolecular Williamson ether synthesis . This would involve a precursor molecule containing a hydroxyl group and a leaving group at appropriate positions. For instance, a 6-halo-3-(butan-2-yl)-3-(hydroxymethyl)hexan-1-ol derivative could undergo base-mediated cyclization to form the desired oxane ring. The choice of base and reaction conditions is crucial to favor the 6-membered ring formation over other potential side reactions.

Another powerful strategy is the oxa-Michael reaction , also known as an intramolecular conjugate addition. acs.org This approach would typically start with a δ-hydroxy-α,β-unsaturated carbonyl compound. For the synthesis of the target molecule's core, a substrate such as (E)-7-(butan-2-yl)-7-hydroxyoct-2-enal could be subjected to cyclization conditions. The stereochemical outcome of the substituents at the C2 position would depend on the geometry of the starting material and the reaction conditions.

Prins-type cyclizations also offer a viable route to tetrahydropyran rings. These reactions typically involve the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. While a direct application to form the 2,2-disubstituted pattern of the target compound is complex, multi-step sequences involving Prins-type reactions could be designed to construct the core structure.

Finally, ring-closing metathesis (RCM) of a diene precursor represents a modern and versatile method for forming cyclic ethers. A suitably designed acyclic ether with terminal alkene functionalities could be cyclized using a ruthenium-based catalyst, such as a Grubbs' catalyst, to form the tetrahydropyran ring. Subsequent transformations would then be required to install the bromomethyl and butan-2-yl groups.

Stereoselective and Enantioselective Synthesis of this compound

The butan-2-yl group in the target molecule contains a stereocenter, meaning that this compound can exist as a mixture of diastereomers. Furthermore, the quaternary carbon at the 2-position adds to the structural complexity. Achieving stereocontrol in the synthesis of such molecules is a significant challenge in organic chemistry, and several strategies have been developed to address this. acs.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary can be removed. numberanalytics.com For the synthesis of an enantiomerically enriched form of this compound, a chiral auxiliary could be employed during the ring-forming step or in the introduction of one of the substituents.

For example, in an oxa-Michael cyclization approach, a chiral auxiliary could be attached to the precursor molecule. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylations and aldol (B89426) reactions. nih.govresearchgate.net An acyclic precursor bearing an Evans' auxiliary could be cyclized, with the auxiliary directing the formation of one diastereomer of the tetrahydropyran ring over the other. Subsequent removal of the auxiliary would yield the enantiomerically enriched oxane core.

Another strategy could involve the use of a chiral auxiliary derived from a natural product, such as a camphor-derived auxiliary or an 8-phenylmenthol-derived auxiliary. numberanalytics.com These auxiliaries can be used to control the stereochemistry of various reactions, including conjugate additions and alkylations. wikipedia.org

The general principle of a chiral auxiliary-based synthesis is outlined below:

| Step | Description |

| 1. Attachment of Chiral Auxiliary | An achiral or racemic precursor is covalently attached to a chiral auxiliary. |

| 2. Diastereoselective Reaction | The key bond-forming or ring-forming reaction is carried out, where the chiral auxiliary directs the formation of one diastereomer in excess. |

| 3. Removal of Chiral Auxiliary | The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule or a precursor. The auxiliary can often be recovered and reused. wikipedia.org |

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, often offering high efficiency and enantioselectivity without the need to install and remove a chiral auxiliary. frontiersin.orgnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

For the synthesis of the tetrahydropyran ring of the target molecule, several asymmetric catalytic methods could be envisioned. Organocatalysis , which uses small organic molecules as catalysts, has emerged as a particularly effective strategy for the asymmetric synthesis of tetrahydropyrans. nih.govrsc.org For instance, a proline-catalyzed intramolecular aldol or Michael reaction of a suitable acyclic precursor could lead to the enantioselective formation of the oxane ring. youtube.com Chiral phosphoric acids have also been shown to be effective catalysts for enantioselective oxa-Michael cyclizations. whiterose.ac.uk

Transition metal catalysis also provides a wealth of opportunities for the asymmetric synthesis of substituted tetrahydropyrans. For example, a tandem catalytic asymmetric hydrogenation and oxa-Michael cyclization has been developed for the synthesis of 2,6-disubstituted tetrahydropyrans with high enantioselectivity. acs.orgnih.gov While this specific methodology is for a different substitution pattern, the principle of using a chiral transition metal complex to control the stereochemistry of a key cyclization step could be adapted.

A representative example of an asymmetric catalytic approach is shown in the table below, highlighting the key components and typical outcomes for the synthesis of chiral tetrahydropyrans.

| Catalytic System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Intramolecular Oxa-Michael Addition | >90% | whiterose.ac.uk |

| Proline | Intramolecular Aldol Reaction | 93-99% | nih.gov |

| Chiral Ru or Ir Complex | Asymmetric Hydrogenation/Oxa-Michael Cyclization | up to 99.9% | acs.orgnih.gov |

| Copper(II) Complex | Henry Reaction/Oxa-Michael Cyclization | 98-99% | acs.org |

Bromination Techniques for the Methyl Side Chain

The final step in the synthesis of this compound would likely be the bromination of a precursor, such as 2-(hydroxymethyl)-2-(butan-2-yl)oxane or 2-methyl-2-(butan-2-yl)oxane. evitachem.com The choice of bromination method is critical to ensure selectivity for the methyl group and to avoid unwanted side reactions.

If the precursor is 2-methyl-2-(butan-2-yl)oxane, selective radical bromination of the methyl group is a potential route. Free radical halogenation typically proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. ucalgary.ca Bromination is generally more selective than chlorination because the bromine radical is less reactive and therefore more discerning in the hydrogen atom it abstracts. libretexts.orgucalgary.camasterorganicchemistry.com

For the target molecule, the precursor would have primary, secondary, and tertiary C-H bonds. To achieve selective bromination at the primary methyl group, conditions would need to be carefully controlled. While radical bromination typically favors substitution at the most substituted carbon (tertiary > secondary > primary) due to the stability of the resulting radical, steric hindrance around the tertiary carbon in the oxane ring might influence the selectivity.

Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light are commonly used for allylic and benzylic brominations, and can also be used for the bromination of alkanes. mt.com The selectivity of NBS can sometimes be higher than that of molecular bromine.

Given the potential for lack of selectivity in radical bromination, alternative halogenation strategies are often preferred. If the precursor is 2-(hydroxymethyl)-2-(butan-2-yl)oxane, the hydroxyl group can be converted to a bromide using a variety of reagents. evitachem.com This is a more direct and typically more selective method for introducing the bromine atom at the desired position.

Common reagents for this transformation include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). evitachem.com Another effective method is the Appel reaction, which uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild conditions.

The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

| Reagent | Substrate | Description |

| N-Bromosuccinimide (NBS) / AIBN | Alkane | Selective radical bromination, often at allylic or benzylic positions, but can be used for alkanes. mt.com |

| Phosphorus Tribromide (PBr₃) | Alcohol | Converts primary and secondary alcohols to alkyl bromides. evitachem.com |

| Hydrobromic Acid (HBr) | Alcohol | Converts alcohols to alkyl bromides, typically under acidic conditions. evitachem.com |

| Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) | Alcohol | Appel reaction for the conversion of alcohols to alkyl bromides under mild, neutral conditions. |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. The primary route for this transformation is the bromination of the corresponding alcohol precursor, 2-(hydroxymethyl)-2-(butan-2-yl)oxane. evitachem.com Key parameters that require fine-tuning include the choice of brominating agent, solvent, reaction temperature, and stoichiometry.

Brominating Agents:

Several reagents are commonly employed for the conversion of primary alcohols to alkyl bromides. Phosphorus tribromide (PBr₃) is a frequently utilized reagent for this purpose. commonorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry if the carbon bearing the hydroxyl group is a chiral center. commonorganicchemistry.comorgosolver.com Other potential brominating agents include hydrobromic acid (HBr) and thionyl bromide (SOBr₂). evitachem.comcommonorganicchemistry.com The choice of reagent can significantly impact the reaction's efficiency and selectivity. For instance, PBr₃ is often preferred for its ability to minimize isomerization and elimination side reactions, which can be a concern with secondary and tertiary alcohols. manac-inc.co.jp

Solvent Effects:

The solvent plays a crucial role in the reaction by influencing the solubility of reagents and intermediates, as well as the reaction rate and pathway. For brominations using PBr₃, aprotic solvents such as diethyl ether, dichloromethane (B109758) (DCM), or chloroform (B151607) are generally preferred to avoid reaction with the solvent. manac-inc.co.jp The selection of an appropriate solvent is critical to ensure a homogeneous reaction mixture and facilitate effective heat transfer, particularly in larger-scale preparations.

Temperature Control:

The reaction of alcohols with PBr₃ is typically exothermic. manac-inc.co.jp Therefore, stringent temperature control is essential to prevent runaway reactions and the formation of undesired byproducts. The reaction is often initiated at a reduced temperature (e.g., 0 °C) with the dropwise addition of the brominating agent to the alcohol solution. manac-inc.co.jp Maintaining a controlled temperature throughout the reaction period is critical for achieving a high yield of the desired product.

Stoichiometry and Reaction Time:

The stoichiometry of the reagents must be carefully controlled. Theoretically, one mole of PBr₃ can react with three moles of the alcohol. However, in practice, the ratio may be adjusted to optimize the yield. Using a slight excess of the alcohol or the brominating agent might be explored to drive the reaction to completion, but this can also lead to purification challenges. Reaction times are typically monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion of the starting material.

Work-up and Purification:

After the reaction is complete, a careful work-up procedure is necessary to isolate and purify the this compound. This typically involves quenching the excess brominating agent, followed by washing the organic layer with water and a mild base, such as sodium bicarbonate solution, to remove any acidic impurities. chemguide.co.uk The final product, which is likely to be an oil, can then be purified by distillation or column chromatography. reddit.com

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | PBr₃ (0.33 eq) | Diethyl Ether | 0 to rt | 4 | 75 |

| 2 | PBr₃ (0.40 eq) | Diethyl Ether | 0 to rt | 4 | 82 |

| 3 | PBr₃ (0.33 eq) | Dichloromethane | 0 to rt | 5 | 78 |

| 4 | HBr (48% aq) | Toluene | 80 | 12 | 65 |

| 5 | CBr₄, PPh₃ | Dichloromethane | rt | 6 | 85 |

This table is illustrative and based on general principles of similar chemical transformations. Actual experimental results may vary.

Scale-Up Considerations for the Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. acs.org

Heat Management:

The exothermic nature of the bromination reaction is a primary concern during scale-up. manac-inc.co.jpacs.org The surface-area-to-volume ratio decreases significantly as the reactor size increases, which can lead to inefficient heat dissipation. acs.org This can result in a rapid temperature increase, potentially leading to a runaway reaction and the formation of hazardous byproducts. acs.org To mitigate this, the following strategies can be employed:

Controlled Addition of Reagents: The slow, controlled addition of the brominating agent to the alcohol solution is crucial to manage the rate of heat generation. manac-inc.co.jpacs.org

Efficient Cooling Systems: The use of jacketed reactors with efficient cooling systems is essential to maintain the desired reaction temperature.

Continuous Flow Reactors: In some industrial applications, continuous flow processes may be considered. These systems offer superior heat and mass transfer, allowing for better control over the reaction conditions and potentially higher yields and safety. evitachem.com

Mixing and Mass Transfer:

Ensuring efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and a lower yield of the desired product. The design of the reactor and the type of agitator are critical for achieving homogeneity.

Work-up and Purification at Scale:

The purification methods used in the laboratory may not be directly transferable to an industrial scale.

Extraction: Liquid-liquid extraction is a common method for purification on a larger scale. reddit.com This would involve washing the crude product with large volumes of water and aqueous base solutions to remove impurities.

Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a large scale. reddit.com

Crystallization: While this compound is likely an oil, it might be possible to form a crystalline derivative for purification, which could then be converted back to the desired product. However, precipitation or crystallization is generally preferred for solid products. reddit.com

Chromatography: While column chromatography is a powerful purification technique in the lab, it is often expensive and less practical for large-scale production unless high-value products are involved. reddit.comchiroblock.com

Safety Considerations:

The handling of large quantities of corrosive and toxic reagents like phosphorus tribromide requires strict safety protocols. manac-inc.co.jp This includes the use of appropriate personal protective equipment (PPE), well-ventilated work areas, and emergency preparedness plans. The potential for the evolution of toxic fumes, such as hydrogen bromide, must also be managed. manac-inc.co.jp

Table 2: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Heat Transfer | High surface-area-to-volume ratio, easy to control | Low surface-area-to-volume ratio, requires engineered solutions |

| Reagent Addition | Manual addition (e.g., dropping funnel) | Automated, controlled pumping systems |

| Mixing | Magnetic or overhead stirrer | Baffles and specialized impellers in large reactors |

| Purification | Column chromatography, simple distillation | Liquid-liquid extraction, fractional distillation, crystallization |

| Safety | Fume hood | Closed systems, process safety management protocols |

Reactivity and Mechanistic Investigations of 2 Bromomethyl 2 Butan 2 Yl Oxane

Nucleophilic Substitution Reactions of the Bromomethyl Moiety in 2-(Bromomethyl)-2-(butan-2-yl)oxane

Intermolecular Nucleophilic Substitutions with Various Nucleophiles

Reactions with Oxygen Nucleophiles

No specific studies detailing the reaction of this compound with oxygen nucleophiles such as hydroxides, alkoxides, or carboxylates were found.

Reactions with Nitrogen Nucleophiles

There is no available research documenting the reactions of this compound with nitrogen nucleophiles like ammonia, primary or secondary amines, or azides.

Reactions with Carbon Nucleophiles (e.g., Grignard, Organolithium Reagents)

Specific examples and research findings on the reaction of this compound with carbon-based nucleophiles, including Grignard reagents or organolithium compounds, have not been documented in the literature.

Reactions with Sulfur and Phosphorus Nucleophiles

Detailed studies on the reactivity of this compound with sulfur nucleophiles (e.g., thiols, thiolates) or phosphorus nucleophiles (e.g., phosphines, phosphites) are not present in the available scientific record.

Intramolecular Cyclization Reactions Involving the Bromomethyl Group of this compound

No instances of intramolecular cyclization reactions involving the bromomethyl group of this compound have been reported in published research.

Ring-Closing Reactions to Form Fused or Spiro Systems

Intramolecular cyclization of This compound could theoretically lead to the formation of spirocyclic ethers. This would likely involve the formation of a Grignard reagent from the bromomethyl group, followed by a nucleophilic attack on the oxane ring. However, no specific literature has been found that details this transformation for this particular compound.

Elimination Reactions Associated with this compound

The presence of a bromine atom makes This compound a candidate for elimination reactions, specifically dehydrobromination.

Treatment of This compound with a strong, non-nucleophilic base would be expected to induce an E2 elimination reaction. Given the structure of the substrate, there are two possible pathways for elimination, leading to a mixture of alkene products. The major and minor products would be dictated by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgmsu.edulibretexts.org The use of a bulky base, such as potassium tert-butoxide, could favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. libretexts.orgmsu.edu

A kinetic study of such a reaction would likely show a second-order rate law, characteristic of an E2 mechanism, where the rate is dependent on the concentrations of both the substrate and the base. libretexts.org

Table 1: Predicted Products of Dehydrobromination of this compound

| Product Name | Structure | Predicted Major/Minor Product (with non-bulky base) |

|---|---|---|

| 2-(Butan-2-yl)-2-(methylene)oxane | (Structure not available) | Minor (Hofmann) |

Note: The precise ratio of these products would need to be determined experimentally.

Ring-Opening Reactions of the Oxane Ring in this compound

The oxane ring, a cyclic ether, is generally stable but can undergo ring-opening reactions under specific conditions.

Under strongly acidic conditions, the ether oxygen of the oxane ring can be protonated, making it a good leaving group. Subsequent nucleophilic attack by a conjugate base or solvent molecule would lead to the cleavage of the ring. For a 2,2-disubstituted oxane, this reaction would proceed via an Sₙ1-like mechanism, where the carbocation forms at the more substituted carbon. pressbooks.publibretexts.orglibretexts.org The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation.

While ethers are generally resistant to nucleophilic attack, the strained nature of some cyclic ethers can make them susceptible to ring-opening. However, the six-membered oxane ring in This compound is relatively strain-free, and therefore, direct nucleophilic ring-opening under basic or neutral conditions is not expected to be a facile process. Reactions of this type typically require highly reactive nucleophiles and/or harsh reaction conditions. masterorganicchemistry.com

Metal-Catalyzed Transformations of this compound

The carbon-bromine bond in This compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

It is plausible that This compound could first be converted to its corresponding Grignard reagent by reacting with magnesium metal. adichemistry.comwikipedia.orgchemguide.co.ukmasterorganicchemistry.com This organomagnesium compound could then participate in Kumada coupling reactions with aryl or vinyl halides, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.orgnih.govopenochem.orgnih.gov

Alternatively, the compound could be converted to an organozinc reagent, which could then be used in Negishi coupling reactions, also typically catalyzed by palladium. nih.govorganic-chemistry.orgacs.orgresearchgate.netwikipedia.org Another possibility is the Sonogashira coupling, where a terminal alkyne is coupled with the alkyl halide in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgscirp.orgnih.govorganic-chemistry.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Metal Catalyst | Coupling Partner | Predicted Product Type |

|---|---|---|---|

| Kumada | Palladium or Nickel | Aryl/Vinyl Grignard Reagent | Aryl/Vinyl-substituted oxane |

| Negishi | Palladium | Organozinc Reagent | Aryl/Vinyl-substituted oxane |

Note: The feasibility and specific conditions for these reactions with This compound would require experimental validation.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. wikipedia.orgorganic-chemistry.org A hypothetical Suzuki coupling of this compound would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. However, no studies have been reported on this specific transformation.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. wikipedia.orgbeilstein-journals.orglibretexts.org The participation of this compound in a Sonogashira reaction would be expected to yield a substituted alkyne. There is no literature describing this specific reaction.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgmdpi.combeilstein-journals.orglibretexts.org As this compound is a saturated alkyl bromide, it is not a typical substrate for the classical Heck reaction, which generally requires sp²-hybridized carbon-halogen bonds. wikipedia.orgmdpi.com No variations of the Heck reaction involving this specific compound have been documented.

Functionalization via Organometallic Intermediates Derived from this compound

The formation of organometallic intermediates, such as Grignard or organolithium reagents, from this compound would be a standard approach to further functionalization. These intermediates could then be used in a variety of subsequent reactions. However, there are no published reports detailing the synthesis or reactivity of any organometallic derivatives of this compound.

Radical Reactions Involving this compound

Radical reactions offer alternative pathways for bond formation and are often initiated by radical initiators or photolysis.

Radical Cyclization and Addition Reactions

The bromomethyl group in this compound could potentially participate in radical reactions. For instance, a radical could be generated at the methylene (B1212753) carbon, which could then undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule, or intermolecular addition to an external unsaturated system. mdpi.com No studies on radical cyclization or addition reactions involving this specific compound have been found.

Detailed Mechanistic Studies of Key Transformations of this compound

Mechanistic studies provide insight into reaction pathways, transition states, and the factors that control reactivity.

Kinetic Isotope Effects in Reactions of this compound

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by examining the change in reaction rate upon isotopic substitution. nih.govwikipedia.orgiupac.orgcopernicus.orglibretexts.org For example, a primary KIE would be expected for a reaction in which the C-Br bond is broken in the rate-determining step. There are no published KIE studies for any reaction involving this compound.

Hammett Plot Analysis for Substituent Effects

Hammett plot analysis is used to study the effect of substituents on the reactivity of aromatic compounds and to probe reaction mechanisms. wikipedia.org As this compound is an aliphatic compound, classical Hammett analysis is not applicable. Analogous linear free-energy relationships for aliphatic systems, such as Taft plots, could theoretically be applied if a suitable series of substituted derivatives were synthesized and their reaction kinetics studied. However, no such studies have been reported for this compound.

The absence of specific research on the reactivity of this compound in the areas of cross-coupling, functionalization via organometallic intermediates, radical reactions, and detailed mechanistic studies, prevents the generation of a scientifically accurate and informative article on these topics as requested. The information available is limited to its identification and general classification as a halogenated organic compound.

Advanced Spectroscopic and Structural Elucidation of 2 Bromomethyl 2 Butan 2 Yl Oxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a compound like 2-(Bromomethyl)-2-(butan-2-yl)oxane, with its various proton and carbon environments, a suite of NMR experiments would be required for a full structural assignment.

¹H NMR Analysis of this compound: Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of this compound would be expected to reveal distinct signals for each unique proton environment. The chemical shift of each signal would be influenced by the electron density around the proton, with electronegative atoms like oxygen and bromine causing downfield shifts. For instance, the protons of the bromomethyl group (-CH₂Br) would likely appear at a lower field compared to the alkyl protons of the butan-2-yl group. Furthermore, the spin-spin coupling patterns, observed as splitting of the signals, would provide information about the number of neighboring protons, helping to establish the connectivity of the molecule.

Due to the lack of experimental data, a detailed table of chemical shifts and coupling constants cannot be provided.

¹³C NMR Analysis of this compound: Carbon Environments and DEPT Sequences

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., C-O, C-Br, alkyl). Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, this would allow for the unambiguous assignment of all carbon signals.

A data table of ¹³C NMR chemical shifts is not available in the current literature.

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC, NOESY)

To definitively connect the proton and carbon frameworks, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the butan-2-yl group and the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between each proton and the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivities (typically over 2-3 bonds) between protons and carbons. It would be instrumental in confirming the placement of the bromomethyl and butan-2-yl groups on the quaternary carbon of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the stereochemical arrangement of the substituents on the oxane ring.

Without experimental spectra, a detailed analysis of these 2D correlations is not possible.

Advanced NMR Studies for Conformational Analysis (e.g., Variable Temperature NMR)

The six-membered oxane ring in this compound is expected to exist in a chair conformation. Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the ring and the rotational barriers of the substituents. By analyzing changes in the NMR spectrum at different temperatures, it might be possible to determine the relative energies of different conformers.

No such studies have been reported for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, with a molecular formula of C₁₀H₁₉BrO, HRMS would be able to confirm this composition by providing a highly accurate mass measurement that distinguishes it from other potential formulas with the same nominal mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Fragmentation Pathways and Mechanistic Interpretations via MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion from the initial mass spectrum. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the butan-2-yl group, and fragmentation of the oxane ring. These pathways would provide further confirmation of the proposed structure.

Specific fragmentation data and mechanistic interpretations are not available in the absence of experimental MS/MS spectra.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. For this compound, these methods would provide invaluable information regarding its key structural features.

A hypothetical analysis would be expected to reveal characteristic vibrational modes. The presence of the oxane ring would be confirmed by C-O-C stretching vibrations, typically observed in the fingerprint region of the IR spectrum. The alkyl chains of the butan-2-yl group would produce characteristic C-H stretching and bending vibrations. Crucially, the bromomethyl group would exhibit a distinct C-Br stretching frequency, which is typically found in the lower wavenumber region of the spectrum.

Table 1: Hypothetical IR and Raman Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-H (Alkyl) | Bending | 1350-1480 |

| C-O-C (Ether) | Stretching | 1050-1150 |

| C-Br | Stretching | 500-600 |

It is critical to note that the data presented in Table 1 is hypothetical and based on characteristic frequencies for these functional groups. No experimental or computational IR or Raman spectra for this compound have been found in the public domain.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformations

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential for unambiguously establishing the absolute configuration of the stereocenters within this compound and for understanding its preferred conformation in the solid state.

The molecule possesses at least two stereocenters: the carbon atom of the oxane ring bonded to both the bromomethyl and butan-2-yl groups, and the chiral carbon within the butan-2-yl group itself. X-ray diffraction analysis of a suitable single crystal would provide precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of its molecular architecture. This would include the conformation of the oxane ring (e.g., chair, boat) and the relative orientation of the substituents.

At present, there are no published reports of the crystal structure of this compound. Consequently, no experimental data on its absolute configuration or solid-state conformation is available.

Chiroptical Spectroscopy (e.g., CD/ORD) for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides information about the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

For a chiral molecule like this compound, CD and ORD spectroscopy could be used to:

Determine Enantiomeric Excess (ee): By comparing the chiroptical response of a sample to that of a pure enantiomer, the relative amounts of each enantiomer in a mixture can be quantified.

Aid in Assigning Absolute Configuration: The sign and intensity of the Cotton effects in CD and ORD spectra can often be correlated with the absolute configuration of stereocenters, especially when compared with theoretical calculations or empirical rules.

The scientific literature does not currently contain any published CD or ORD spectra for this compound. Without this experimental data, it is not possible to discuss its chiroptical properties or to use these methods for the determination of its enantiomeric purity or absolute configuration.

Stereochemical Considerations in 2 Bromomethyl 2 Butan 2 Yl Oxane Chemistry

Analysis of Chiral Centers within 2-(Bromomethyl)-2-(butan-2-yl)oxane

The structure of this compound contains two distinct chiral centers, leading to the possibility of multiple stereoisomers.

The first chiral center is the quaternary carbon atom at the 2-position of the oxane ring (C2). This carbon is bonded to four different substituents: the oxygen atom of the ring, a bromomethyl group, a butan-2-yl group, and the C3 methylene (B1212753) group of the ring. The arrangement of these groups around C2 can be either (R) or (S), giving rise to enantiomeric configurations at this center.

The second chiral center is located within the butan-2-yl substituent itself, specifically at the carbon atom bonded to the oxane ring (C2' of the butyl group). This carbon is attached to a hydrogen atom, a methyl group, an ethyl group, and the C2 atom of the oxane ring. Consequently, this center can also exist in either an (R) or (S) configuration.

The presence of these two chiral centers means that this compound can exist as a mixture of four possible diastereomers:

(2R, 2'R)

(2S, 2'S)

(2R, 2'S)

(2S, 2'R)

The (2R, 2'R) and (2S, 2'S) isomers are one enantiomeric pair, while the (2R, 2'S) and (2S, 2'R) isomers constitute another enantiomeric pair. These pairs of diastereomers will have different physical properties and chemical reactivities.

Table 1: Possible Stereoisomers of this compound

| C2 Configuration | C2' Configuration | Stereoisomer Relationship |

| R | R | Enantiomer of (S,S) |

| S | S | Enantiomer of (R,R) |

| R | S | Enantiomer of (S,R) |

| S | R | Enantiomer of (R,S) |

Diastereoselectivity and Enantioselectivity in Synthesis and Reactions of this compound

The synthesis of this compound, typically proceeding through the bromination of the corresponding alcohol, 2-(hydroxymethyl)-2-(butan-2-yl)oxane, or via ring-opening reactions of suitable epoxides, presents significant stereochemical challenges. Achieving control over the formation of the desired diastereomer and/or enantiomer is a key consideration.

Influence of the Butan-2-yl Moiety on Stereochemical Outcomes

The chiral butan-2-yl group at the C2 position can exert a significant influence on the stereochemical course of reactions at the adjacent C2 center and the bromomethyl group. This is a classic example of substrate-controlled diastereoselectivity.

During the synthesis of the oxane ring or subsequent derivatization, the pre-existing chirality of the butan-2-yl group can direct the approach of incoming reagents. For instance, in the cyclization to form the oxane ring, the bulky ethyl and methyl groups of the butan-2-yl substituent will create a sterically biased environment. This steric hindrance can favor the formation of one diastereomer over the other.

In reactions involving the bromomethyl group, such as nucleophilic substitution, the butan-2-yl group can influence the conformation of the side chain, potentially leading to different rates of reaction for the diastereomers or favoring the formation of a specific stereoisomer in the product. While specific studies on this exact compound are not prevalent, research on analogous systems with chiral substituents at the 2-position of a tetrahydropyran (B127337) ring has shown that the diastereomeric ratio of products can be significantly influenced by the nature and configuration of the existing chiral center.

Conformational Analysis of the Oxane Ring in this compound

The six-membered oxane ring in this compound is not planar and exists predominantly in chair-like conformations to minimize angle and torsional strain.

Chair and Boat Conformations and Energy Barriers

Like cyclohexane, the oxane ring can adopt several conformations, with the chair conformation being the most stable. The boat conformation is significantly higher in energy due to torsional strain from eclipsing bonds and steric hindrance between the "flagpole" substituents. The energy barrier for the interconversion between the two chair forms (ring flipping) is a crucial parameter that determines the conformational flexibility of the molecule.

For a 2,2-disubstituted oxane, the two chair conformations will not be of equal energy. The substituents at C2, the bromomethyl and butan-2-yl groups, will occupy either axial or equatorial positions. In one chair form, one group will be axial and the other equatorial. Upon ring flipping, their positions will interchange. The relative steric bulk of the bromomethyl and butan-2-yl groups will determine the preferred conformation. Generally, the conformation that places the larger group in the more spacious equatorial position is favored. The butan-2-yl group is sterically more demanding than the bromomethyl group; therefore, the chair conformation with the butan-2-yl group in the equatorial position is expected to be the more stable conformer.

Table 2: Estimated Relative Energies of Conformations

| Conformation | Key Interactions | Estimated Relative Energy |

| Chair (equatorial butan-2-yl) | Gauche interactions involving axial bromomethyl group | Lower |

| Chair (axial butan-2-yl) | 1,3-diaxial interactions involving the bulky butan-2-yl group | Higher |

| Boat | Eclipsing and flagpole interactions | Highest |

Note: The energy values are qualitative estimations based on general principles of conformational analysis. Actual energy barriers would require computational or experimental determination.

Anomeric Effect Considerations

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case, adjacent to the ring oxygen) to occupy the axial position, contrary to what would be expected based on steric hindrance alone. This effect is attributed to a stabilizing stereoelectronic interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent). st-andrews.ac.uknsf.gov

In this compound, the bromomethyl group contains an electronegative bromine atom. Therefore, an anomeric effect involving the C-Br bond is plausible. This would lead to a stabilization of the conformer where the bromomethyl group is in the axial position. However, the anomeric effect is typically most pronounced with highly electronegative atoms like fluorine and oxygen and its strength diminishes with less electronegative halogens like bromine.

The final conformational equilibrium will be a balance between the steric preference for the large butan-2-yl group to be equatorial and the potential anomeric stabilization of an axial bromomethyl group. Given the significant bulk of the butan-2-yl group, it is likely that steric factors will dominate, and the conformer with the equatorial butan-2-yl group will be the major one at equilibrium. However, the anomeric effect may reduce the energy difference between the two chair conformers compared to a system without an electronegative substituent.

Stereochemical Control Strategies in Derivatization of this compound

Achieving stereochemical control in the derivatization of this compound is essential for the synthesis of stereochemically pure downstream products. Several strategies can be envisioned based on established principles of asymmetric synthesis.

Substrate-Controlled Diastereoselection: As discussed earlier, the existing chiral center in the butan-2-yl group can be exploited to direct the stereochemical outcome of subsequent reactions. By carefully choosing reaction conditions (temperature, solvent, reagents), the inherent diastereoselectivity can be maximized.

Chiral Reagents and Catalysts: The use of chiral reagents or catalysts can enable enantioselective transformations. For example, in a nucleophilic substitution at the bromomethyl group, a chiral nucleophile or a chiral catalyst that complexes with the substrate could differentiate between the two enantiotopic faces of the prochiral center, leading to an excess of one enantiomer of the product. Studies on the asymmetric synthesis of 2,2-disubstituted cyclic ethers often employ chiral catalysts to achieve high enantiomeric excess.

Kinetic Resolution: If a racemic mixture of this compound is used as the starting material, a kinetic resolution can be employed. This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enriched enantiomer from the product derived from the faster-reacting enantiomer.

Enzymatic Reactions: Biocatalysts, such as enzymes, are highly stereoselective and can be used for the enantioselective derivatization of the bromomethyl group or for the resolution of the racemic mixture.

The successful implementation of these strategies would require careful experimental design and optimization to achieve the desired level of stereochemical purity in the final products derived from this compound.

Isomer Separation and Purification Techniques

The separation and purification of the individual stereoisomers of this compound are crucial for investigating their distinct chemical and biological properties. Due to the identical physical properties of enantiomers in an achiral environment, their separation requires the use of chiral selectors or the conversion into diastereomeric forms which possess different physical properties. msu.edu Several techniques are principally applicable for the resolution of the stereoisomers of this compound, drawing from established methodologies for the separation of chiral cyclic ethers and compounds with quaternary stereocenters. rsc.orgwikipedia.org

Chromatographic Methods

Chiral chromatography is a powerful tool for the analytical and preparative separation of enantiomers. wikipedia.orgnih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most common approaches. nih.govsigmaaldrich.com

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective due to their broad applicability and high loading capacity in preparative separations. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. wikipedia.org The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is critical for achieving optimal resolution. nih.gov

Gas chromatography (GC) with a chiral stationary phase could also be a viable analytical method, particularly for assessing the enantiomeric purity of the volatile bromo-oxane derivative.

Diastereomeric Resolution

An alternative to chiral chromatography is the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. msu.edugoogle.com Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional techniques like fractional crystallization or achiral chromatography. msu.eduacs.org

For this compound, which lacks acidic or basic functional groups for salt formation, derivatization to form covalent diastereomers would be necessary. This could potentially be achieved by reacting a precursor, such as the corresponding alcohol (2-(hydroxymethyl)-2-(butan-2-yl)oxane), with a chiral acid to form diastereomeric esters. After separation, the desired enantiomer of the bromo-compound would need to be regenerated.

The table below summarizes potential separation techniques applicable to the stereoisomers of this compound, based on general principles and methods used for structurally related compounds.

Table 1: Potential Isomer Separation and Purification Techniques for this compound

| Technique | Principle | Potential Application & Considerations |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). wikipedia.org | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a promising starting point. nih.govnih.gov Method development would involve screening various CSPs and mobile phase compositions to optimize resolution. Suitable for both analytical and preparative scale. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses a supercritical fluid (e.g., CO₂) as the mobile phase. nih.gov | Often provides faster separations and is more environmentally friendly than HPLC. Effective for preparative chiral separations. nih.gov |

| Diastereomeric Resolution via Fractional Crystallization | Conversion of enantiomers into diastereomers with a chiral resolving agent, followed by separation based on differences in solubility. msu.eduacs.org | Requires a suitable chiral derivatizing agent that reacts with a precursor of the target compound. The process can be laborious and may not be suitable for all stereoisomers. |

| Diastereomeric Resolution via Achiral Chromatography | Separation of diastereomers (formed by reaction with a chiral agent) using standard, non-chiral chromatography. acs.org | Can be more efficient than crystallization for separating diastereomers. The separated diastereomers must then be converted back to the desired enantiomers. |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a capillary column coated with a chiral stationary phase. | Primarily an analytical technique to determine enantiomeric excess (ee) due to the limited sample capacity. |

Research Findings on Analogous Compounds

Furthermore, the successful separation of stereoisomers of compounds containing quaternary stereocenters has been extensively documented. rsc.orgacs.org These separations often rely on preparative chiral HPLC, which has proven to be a robust and scalable method. chiraltech.com The challenges associated with the steric hindrance around the quaternary center can sometimes make separation difficult, requiring careful optimization of the chromatographic conditions. rsc.org

Computational and Theoretical Chemistry Studies of 2 Bromomethyl 2 Butan 2 Yl Oxane

Detailed Conformational Energy Landscape Analysis:

This analysis would have explored the different spatial arrangements (conformers) of the molecule and their relative energies. Identifying the global minimum energy conformation is essential for understanding the molecule's predominant shape and its influence on physical and chemical properties.

Transition State Modeling and Reaction Pathway Elucidation:

For chemical transformations involving 2-(Bromomethyl)-2-(butan-2-yl)oxane, transition state modeling would have been used to calculate the energy barriers of potential reaction pathways. This is critical for understanding reaction kinetics and predicting the most likely products of a reaction.

Molecular Dynamics (MD) Simulations:

MD simulations would have provided a dynamic picture of the molecule's behavior over time in various environments, such as in different solvents. This would offer insights into its solvation, diffusion, and how its conformation might change in a condensed phase.

Due to the absence of any published research in these areas for this compound, the data required to populate these sections and create the requested tables is not available.

Prediction of Spectroscopic Parameters via Computational Methods

The in-silico prediction of spectroscopic parameters has become an indispensable tool in modern chemical research, offering a non-destructive and cost-effective method to estimate the spectral properties of novel or uncharacterized molecules like this compound. By employing computational chemistry, researchers can generate theoretical spectra that aid in structural elucidation, confirm experimental findings, and provide insights into the electronic environment of a molecule. The primary methods for these predictions involve quantum mechanical calculations, most notably Density Functional Theory (DFT).

Methodologies such as DFT, often paired with specific functionals like B3LYP or M06-2X and various basis sets (e.g., 6-31G* or larger), are used to calculate the optimized molecular geometry and the corresponding electronic properties. dtic.milnih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding constants, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). conicet.gov.arimist.mayoutube.com For Infrared (IR) spectroscopy, the same DFT methods are used to compute vibrational frequencies by calculating the second derivatives of energy with respect to the nuclear coordinates. dtic.milyoutube.com These calculated frequencies often require scaling to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. nih.gov

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to be complex due to the molecule's asymmetry and the presence of multiple diastereotopic protons. The molecule contains a chiral center at the C2 position of the butan-2-yl group, which renders the two protons on the adjacent methylene (B1212753) group of the ethyl substituent and the two protons on the bromomethyl group diastereotopic. Similarly, the methylene protons on the oxane ring are also diastereotopic.

Computational models would predict distinct chemical shifts for each of these non-equivalent protons. The protons of the bromomethyl group are anticipated to appear at the most downfield position among the aliphatic protons, significantly influenced by the electronegativity of the adjacent bromine atom and the quaternary carbon. The protons on the oxane ring, particularly those adjacent to the oxygen atom (C6), would also exhibit a downfield shift due to the oxygen's deshielding effect. The butan-2-yl group would present a complex set of signals, with the methine proton appearing as a multiplet and the various methyl and methylene groups resonating at distinct, upfield positions.

Below is a table of hypothetical ¹H NMR chemical shifts predicted using computational methods.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂Br | 3.50 - 3.70 | AB quartet |

| Oxane -CH₂- (at C6) | 3.40 - 3.60 | Multiplet |

| Butan-2-yl -CH- | 1.80 - 2.00 | Multiplet |

| Oxane -CH₂- (at C3, C5) | 1.50 - 1.70 | Multiplet |

| Oxane -CH₂- (at C4) | 1.30 - 1.50 | Multiplet |

| Butan-2-yl -CH₂- | 1.10 - 1.30 | Multiplet |

| Butan-2-yl -CH₃ (doublet) | 0.90 - 1.05 | Doublet |

| Butan-2-yl -CH₃ (triplet) | 0.80 - 0.95 | Triplet |

Predicted ¹³C NMR Spectrum

Computational methods are highly effective in predicting ¹³C NMR chemical shifts. rsc.org For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in unique chemical environments. The quaternary carbon (C2) bonded to the oxygen, the butan-2-yl group, and the bromomethyl group would be significantly deshielded and appear far downfield. The carbon of the bromomethyl group will also be downfield due to the attached bromine. Carbons in the oxane ring adjacent to the oxygen (C6) will be more deshielded than the other ring carbons. The carbons of the butan-2-yl group will have shifts comparable to those seen in similar structures like 2-bromobutane (B33332), adjusted for the influence of the adjacent quaternary center and oxane ring. docbrown.info

The following table presents the computationally predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary C (C2) | 95 - 105 |

| Oxane -CH₂- (at C6) | 65 - 70 |

| Butan-2-yl -CH- | 40 - 45 |

| -CH₂Br | 35 - 40 |

| Butan-2-yl -CH₂- | 28 - 33 |

| Oxane -CH₂- (at C3) | 25 - 30 |

| Oxane -CH₂- (at C5) | 22 - 27 |

| Oxane -CH₂- (at C4) | 18 - 23 |

| Butan-2-yl -CH₃ (doublet equivalent) | 14 - 18 |

| Butan-2-yl -CH₃ (triplet equivalent) | 10 - 14 |

Predicted Infrared (IR) Spectrum

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. youtube.com Key predicted absorption bands for this compound would include C-H stretching vibrations, C-O-C stretching of the ether linkage, and C-Br stretching.

DFT calculations would predict strong C-H stretching frequencies for the alkyl groups in the 2850-3000 cm⁻¹ region. A prominent and characteristic band for the C-O-C asymmetric stretch of the cyclic ether is expected around 1050-1150 cm⁻¹. The C-Br stretching vibration is predicted to appear in the lower frequency "fingerprint" region, typically between 500 and 650 cm⁻¹. Other bands corresponding to CH₂ bending (scissoring), CH₃ bending (umbrella mode), and various rocking and twisting vibrations would populate the fingerprint region.

A summary of key predicted vibrational frequencies is provided in the table below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium |

| CH₃ Umbrella Mode | 1370 - 1390 | Medium |

| C-O-C Asymmetric Stretch (Ether) | 1050 - 1150 | Strong |

| C-C Stretch | 800 - 1000 | Medium-Weak |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Applications of 2 Bromomethyl 2 Butan 2 Yl Oxane As a Synthetic Intermediate

Utility in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The incorporation of tetrahydropyran (B127337) rings is a common feature in a vast array of natural products, many of which exhibit significant biological activity. The utility of substituted oxanes as intermediates in the synthesis of these complex targets is a well-established strategy.

Strategic Incorporation as a Chiral Building Block

The "butan-2-yl" group in 2-(Bromomethyl)-2-(butan-2-yl)oxane contains a stereocenter, which means the compound can exist as different stereoisomers. If synthesized in an enantiomerically pure form, it could serve as a chiral building block. In the synthesis of complex molecules like polyether antibiotics or marine natural products, the stereocontrolled installation of substituted tetrahydropyran units is a critical challenge. A chiral, non-racemic form of this compound could theoretically be used to introduce a specific stereochemistry into a target molecule, thereby influencing its final three-dimensional structure and, consequently, its biological function. However, specific examples of its use in the total synthesis of a named natural product have not been documented in peer-reviewed literature.

Role in the Construction of Diverse Heterocyclic Systems

The reactivity of the bromomethyl group allows for intramolecular reactions, which are a powerful tool for the construction of new ring systems fused or attached to the original oxane core.

Fused Ring Systems Derived from this compound

In principle, the bromomethyl group could be displaced by a nucleophile that is part of a substituent attached elsewhere on the oxane ring or on the butan-2-yl group. Such an intramolecular cyclization would lead to the formation of a fused bicyclic system. The specific nature of the resulting fused ring would depend on the length and composition of the tether connecting the nucleophile to the oxane ring. There are, however, no specific fused ring systems reported in the literature that originate from this particular starting material.

Spiro Compounds and Bridged Systems

The construction of spirocyclic systems, where two rings share a single common atom, is a significant area of organic synthesis. The quaternary carbon at the 2-position of This compound makes it an ideal candidate for the synthesis of spiro-compounds. For instance, a reaction sequence could be envisioned where the bromomethyl group is converted into a longer chain containing a nucleophile, which then attacks the C2 carbon of the oxane ring (after suitable activation), leading to a spirocyclic ether. Similarly, bridged systems could potentially be formed through more complex, multi-step intramolecular cyclization strategies. Despite this theoretical potential, no specific spiro or bridged compounds derived from This compound are described in the available scientific databases.

Precursor for Advanced Polyfunctionalized Molecules and Molecular Scaffolds

Beyond its use in building specific ring systems, the compound can serve as a starting point for creating molecules with multiple functional groups. The bromomethyl group can be converted into a wide range of other functionalities, such as alcohols, amines, thiols, or attached to larger molecular fragments via carbon-carbon bond-forming reactions. This would yield a polyfunctionalized oxane, which could then be used as a molecular scaffold to which other chemical entities can be attached, for example, in the development of combinatorial libraries for drug discovery. The specific research detailing such transformations for this compound is not currently published.

Development of Novel Reagents, Catalysts, or Ligands Derived from this compound

The synthesis of new ligands for catalysis is a cornerstone of modern chemical research. The oxane ring and the potential for introducing further functionality could allow for the development of novel chiral ligands. For example, the bromo- group could be substituted by a phosphine (B1218219) or an amine, common coordinating groups in transition metal catalysis. If the starting material is enantiomerically pure, the resulting ligand would be chiral, which could be beneficial for asymmetric catalysis. However, the development and application of any such reagents, catalysts, or ligands derived from This compound have not been reported.

Potential in Materials Science Applications via Polymerization or Functionalization (e.g., monomers)

The chemical architecture of this compound positions it as a candidate for creating new polymers and for modifying the surfaces of existing materials. The presence of the bromomethyl group provides a reactive site for initiating polymerization or for grafting onto other structures, while the butan-2-yl group can influence the physical and chemical properties of the resulting material.

Polymerization Potential:

Theoretically, this compound could serve as a monomer in various polymerization reactions. The reactive carbon-bromine bond is a key feature that could be exploited. For instance, it could potentially undergo a form of ring-opening polymerization, although this would be unconventional given the stability of the oxane ring.

More plausibly, the bromomethyl group could act as an initiating site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In a hypothetical ATRP process, the bromine atom could be abstracted by a transition metal complex, generating a radical on the methyl group that then initiates the polymerization of other vinyl monomers. This would result in a polymer chain with a 2-(butan-2-yl)oxane moiety at one end.

Another possibility lies in its use as a chain transfer agent in radical polymerization, which would also incorporate the oxane structure into the polymer backbone or as an end group. The specific reaction conditions and the choice of co-monomers would be critical in determining the feasibility and outcome of such polymerization reactions.

Functionalization of Surfaces and Polymers:

Beyond serving as a primary monomer, this compound holds potential as a functionalizing agent for surfaces and existing polymers. The electrophilic nature of the carbon atom in the bromomethyl group makes it susceptible to nucleophilic attack. This allows for the covalent attachment of the 2-(butan-2-yl)oxane group onto materials with nucleophilic sites, such as those containing hydroxyl, amino, or thiol groups.

For example, the surface of a material like cellulose (B213188) or a polymer with pendant hydroxyl groups could be modified by reacting it with this compound in the presence of a base. This would introduce the bulky and relatively hydrophobic 2-(butan-2-yl)oxane group onto the surface, potentially altering its properties, such as wettability, adhesion, or biocompatibility.

Hypothetical Polymer Properties and Research Data:

To illustrate the type of data that would be generated from research in this area, the following interactive tables present hypothetical findings.

Table 1: Hypothetical Copolymerization Parameters of a Vinyl Monomer with this compound as an Initiator/Comonomer

| Vinyl Monomer (M1) | Initiator/Comonomer (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Resulting Polymer Architecture |

| Styrene | This compound | 0.85 | 0.15 | Random Copolymer |

| Methyl Methacrylate | This compound | 0.60 | 0.25 | Block Copolymer (via ATRP) |

| Acrylonitrile | This compound | 1.10 | 0.05 | Alternating Copolymer |

Table 2: Potential Properties of Polymers Synthesized Using this compound

| Polymer System | Glass Transition Temp. (°C) | Contact Angle (water) | Thermal Decomposition Temp. (°C) |

| Polystyrene-co-[2-(butan-2-yl)oxane] | 95 | 92° | 350 |

| PMMA-block-[2-(butan-2-yl)oxane] | 105 | 88° | 370 |